Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide is a chemical compound with the molecular formula C7H6BClF3KO. It is a member of the organotrifluoroborate family, which are known for their stability and reactivity in various chemical reactions. This compound is particularly notable for its use in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide typically involves the reaction of 4-chloro-3-methoxyphenylboronic acid with potassium bifluoride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:
4−Chloro-3-methoxyphenylboronic acid+Potassium bifluoride→Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide primarily undergoes nucleophilic substitution reactions. It is also involved in cross-coupling reactions, particularly the Suzuki–Miyaura coupling, where it acts as a nucleophilic partner .
Common Reagents and Conditions
Reagents: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and organic solvents like THF or dimethylformamide (DMF).
Major Products
The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki–Miyaura coupling reactions. The mechanism involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organotrifluoroborate transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-chlorophenyltrifluoroborate
Uniqueness
Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. These substituents can influence the electronic properties of the compound, making it more reactive in certain cross-coupling reactions compared to its analogs .
Properties
IUPAC Name |
potassium;(4-chloro-3-methoxyphenyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF3O.K/c1-13-7-4-5(8(10,11)12)2-3-6(7)9;/h2-4H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBBLHHQTKQEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)Cl)OC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF3KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.